molecular formula C2H3Cl3N2 B1293574 2,2,2-Trichloroethanimidamide CAS No. 2533-68-8

2,2,2-Trichloroethanimidamide

Cat. No. B1293574
CAS RN: 2533-68-8
M. Wt: 161.41 g/mol
InChI Key: FJKHRICFMSYVFL-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethanimidamide is a chemical compound that is part of a broader class of trichloroethyl-containing compounds. These compounds are characterized by the presence of a trichloroethyl group attached to various functional groups, which can significantly influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to 2,2,2-trichloroethanimidamide, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, involves cyclocondensation reactions between guanidinobenzimidazole and heteroaromatic aldehydes . These reactions typically yield hydrochloride salts of the target compounds, which can be further characterized by spectroscopic methods and X-ray crystallography.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2,2-trichloroethoxysulfonamide, has been determined using X-ray diffraction data and corroborated by computational methods like ab initio (MP2) and DFT calculations . These studies reveal the presence of different molecular conformers in the crystal lattice, which can differ in the orientation of functional groups like the sulfonamide group.

Chemical Reactions Analysis

Compounds with trichloroethyl groups can undergo various chemical reactions. For instance, the elimination reaction of 1,1,2,2-tetrachloroethane to form 1,1,2-trichloroethene is an example of an abiotic transformation that can occur under aqueous conditions . This reaction is second order overall and is influenced by factors such as pH and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of trichloroethyl-containing compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and other non-covalent interactions can affect the stability and conformation of these molecules in the solid state, as observed in N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides . Additionally, the vibrational properties of these compounds can be studied using infrared and Raman spectroscopy, providing insights into their molecular vibrations and thermal behavior .

Scientific Research Applications

Synthesis of Functional Derivatives

2,2,2-Trichloroethanimidamide demonstrates potential as a scaffold in the synthesis of aza-heterocycles and ligands for complex formation, often used as functional derivatives in various fields including anticancer and antidiabetic activities, as well as antihypertensive and antiparasitic agents. The synthesis of new derivatives is a significant research area due to the diverse applications of these compounds (Povidaichik et al., 2022).

Derivatives in Gas Chromatography

Trichloroethyl esters, derivatives of 2,2,2-trichloroethanol, have been studied for use in gas chromatography with electron capture detection. These esters show promise in the chromatographic development and separation of compounds, contributing to advancements in analytical chemistry (Smith & Tsai, 1971).

Solvent Applications

2,2,2-Trichloroethanol, a related compound, has been used as a solvent for myelin in the study of the central and peripheral nervous systems. Its ability to form stable, clear solutions with myelin makes it a valuable tool in neurobiological research (Wolfgram & Myers, 1975).

Protein Quantification and Visualization

In biochemistry, 2,2,2-Trichloroethanol is instrumental in the fluorescent visualization of proteins following electrophoresis and for protein quantification assays. This application is significant for studying protein structure and function in molecular biology (Chopra et al., 2019).

Safety And Hazards

The safety data sheet for 2,2,2-Trichloroethanimidamide indicates that it should be used only for research and development under the supervision of a technically qualified individual . It is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .

properties

IUPAC Name

2,2,2-trichloroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKHRICFMSYVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275341
Record name 2,2,2-trichloroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethanimidamide

CAS RN

2533-68-8
Record name 2,2,2-trichloroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NG Shikhaliyev, AM Maharramov… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, [Cu(C 4 H 2 Cl 6 N 3 ) 2 ], was obtained by the reaction of CCl 3 CN with ammonia in presence of CuCl. The Cu II atom is located about an inversion centre. The …
Number of citations: 6 scripts.iucr.org
M Povidaichik, O Shalimov, M Onysko… - Ukrainian Chemistry …, 2022 - ucj.org.ua
Amidines with a trichloromethyl group exhibit the properties of inotropic agents, which are used as scaffolds in synthesizing aza-heterocycles and ligands for complex formation. …
Number of citations: 0 ucj.org.ua
WS Saari, MB Freedman, JR Huff… - Journal of Medicinal …, 1978 - ACS Publications
A series of trichloroacetamidine derivatives, obtained by addition of amines to trichloroacetonitrile, was evaluated for positive inotropic activity on isolated cat heart papillary muscles. …
Number of citations: 16 pubs.acs.org
AA Niyazova - IIB, 2021 - jomardpublishing.com
The paper represents polyfunctionalization reactions of N-nonsubstituted, N-substituted and N, N-disubstitutedhydrazones with polyhalogenalkanes in the presence of CuCI catalyst in …
Number of citations: 4 jomardpublishing.com
МВ Повідайчик, ОО Шалімов, МЮ Онисько… - researchgate.net
N-аліл-N-метил-N'-(триметилсіліл)-2, 2, 2-трихлороетанімідамід синтезовано з N-аліл-N-метил-2, 2, 2-трихлороетанімідаміду дією триметилсіліл хлориду в присутності …
Number of citations: 2 www.researchgate.net
M Kulka, WA Harrison - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
On a étudié les amides préparés à partir du chlorure de dihydro-5,6 méthyl-2 oxathiine-1,4 carbonyle-3 (2) et des imidamides 4, des carbamimidothioates 4, de la benzimidazolamine-2 …
Number of citations: 3 cdnsciencepub.com

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